1-(4-(Benzyloxy)phenyl)imidazolidin-2-one
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Overview
Description
1-(4-(Benzyloxy)phenyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone ring substituted with a benzyloxyphenyl group. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The presence of the imidazolidinone ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(Benzyloxy)phenyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-(benzyloxy)aniline with ethyl chloroformate to form the corresponding carbamate, which is then cyclized to produce the imidazolidinone ring. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and automated systems are often employed to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzyloxy)phenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products:
- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid derivatives.
- Reduction of the imidazolidinone ring produces imidazolidine derivatives.
- Substitution reactions on the phenyl ring yield nitro or halogenated derivatives .
Scientific Research Applications
1-(4-(Benzyloxy)phenyl)imidazolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-(Benzyloxy)phenyl)imidazolidin-2-one exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may act as a competitive inhibitor by binding to the active site of the enzyme, preventing substrate access.
Receptor Modulation: It may interact with specific receptors, altering their conformation and affecting signal transduction pathways.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)imidazolidin-2-one: Similar structure but with a methoxy group instead of a benzyloxy group.
1-(4-Hydroxyphenyl)imidazolidin-2-one: Contains a hydroxy group, offering different reactivity and biological activity.
1-(4-Chlorophenyl)imidazolidin-2-one: Features a chloro group, which can influence its chemical and biological properties.
Uniqueness: 1-(4-(Benzyloxy)phenyl)imidazolidin-2-one is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric effects. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16-17-10-11-18(16)14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTHHZMDFRJBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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